Melting Point Depression vs. 2,4-Dichloro and Non-Chlorinated Analogs
The target compound exhibits a melting point of 83–85 °C, which is 6–10 °C lower than its 2,4-dichloro regioisomer (CAS 61292-27-1, mp 91–93 °C) and 8–11 °C lower than the non-chlorinated 4'-benzyloxyacetophenone analog (CAS 54696-05-8, mp 91–94 °C) [1]. Compared to the unsubstituted parent 4'-hydroxyacetophenone (CAS 99-93-4, mp 109–111 °C), the melting point depression is approximately 24–28 °C [2]. This lower melting point is consistent with the 3,4-dichloro substitution pattern disrupting crystal lattice packing more effectively than the 2,4-dichloro arrangement, a property that can influence solid-state stability and solubility in organic reaction media .
| Evidence Dimension | Melting point (capillary method, °C) |
|---|---|
| Target Compound Data | 83–85 °C |
| Comparator Or Baseline | 2,4-dichloro isomer (61292-27-1): 91–93 °C; 4'-benzyloxyacetophenone (54696-05-8): 91–94 °C; 4'-hydroxyacetophenone (99-93-4): 109–111 °C |
| Quantified Difference | 6–10 °C lower vs. 2,4-isomer; 8–11 °C lower vs. non-chlorinated benzyloxy analog; 24–28 °C lower vs. unsubstituted parent |
| Conditions | Solid state, vendor-specified melting point ranges (CAS 170916-55-9: AKSci, Apollo Scientific; comparators: Chemsrc, ChemicalBook, Aladdin) |
Why This Matters
Melting point directly affects solid handling, storage stability, and dissolution behavior in reaction solvents; a lower and distinct melting range serves as a rapid identity and purity check during incoming quality control.
- [1] Chemsrc. 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone. CAS 61292-27-1. Melting point 91–93 °C; ChemicalBook. 4'-Benzyloxyacetophenone. CAS 54696-05-8. Melting point 91–94 °C. View Source
- [2] ChemicalBook. 4'-Hydroxyacetophenone. CAS 99-93-4. Melting point 132–135 °C (lit.). View Source
